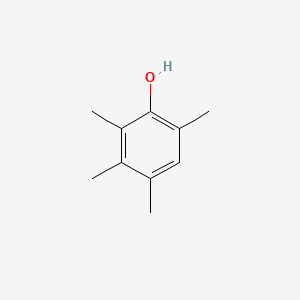

2,3,4,6-Tetramethylphenol

説明

Contextual Significance within Substituted Phenol (B47542) Chemistry Research

Substituted phenols are a class of organic compounds that play a crucial role in both natural and industrial processes. units.it The addition of substituent groups, such as the four methyl groups in 2,3,4,6-tetramethylphenol, to the basic phenol ring significantly influences the compound's reactivity and physical properties. mdpi.com

The methyl groups are electron-donating, which affects the electron density of the aromatic ring and the reactivity of the hydroxyl group. This structural characteristic makes this compound and similar substituted phenols valuable subjects for studying reaction mechanisms and structure-activity relationships in phenol chemistry. Research in this area explores how the number and position of substituents alter properties like antioxidant activity, acidity, and reactivity in polymerization and other organic reactions. mdpi.comacs.org For instance, the steric hindrance provided by the methyl groups can influence the regioselectivity of reactions, a key area of investigation in synthetic organic chemistry. vulcanchem.com

The study of substituted phenols like this compound is also vital for understanding their roles in various applications. They are known for their antioxidant properties, which are crucial in preventing the degradation of materials such as polymers and in biological systems. solubilityofthings.comkosfaj.org Furthermore, their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers, underscores their importance in applied chemical research. lookchem.comgoogle.com

Overview of Historical and Contemporary Research Trajectories

Historically, research on substituted phenols, including this compound, has been foundational to the development of organic chemistry. Early studies focused on understanding their basic chemical properties and reactivity. For example, research dating back to the mid-20th century investigated the kinetics of reactions involving substituted phenols, laying the groundwork for understanding their reaction mechanisms. vulcanchem.com

Contemporary research has built upon this foundation, exploring more sophisticated applications and analytical techniques. Modern studies often involve the use of advanced analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), to analyze and separate these compounds. sielc.comju.edu.joimpactfactor.org For example, reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.com

A significant area of current research is the application of this compound and related compounds in polymer chemistry. It has been investigated as a cocatalyst in the polymerization of isobutene. cdnsciencepub.com Its role as an antioxidant continues to be a major focus, with studies exploring its effectiveness in preventing oxidation in various materials. kosfaj.org

Furthermore, recent research has ventured into novel synthetic methodologies. For instance, there is ongoing work on developing new methods for the synthesis of highly substituted phenols with precise regiochemical control, which is crucial for creating tailored molecules for specific applications. oregonstate.edu The unique reactivity of substituted phenols is also being harnessed in innovative ways, such as in the synthesis of complex heterocyclic compounds like benzofurans. rsc.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H14O nist.gov |

| Molecular Weight | 150.22 g/mol nist.govcas.org |

| Melting Point | 80.5 °C lookchem.comcas.org |

| Boiling Point | 240 °C at 760 mmHg lookchem.com |

| Flash Point | 110.8 °C lookchem.com |

| Density | 0.982 g/cm³ lookchem.com |

| CAS Number | 3238-38-8 nist.govcas.org |

Structure

3D Structure

特性

IUPAC Name |

2,3,4,6-tetramethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-5-7(2)10(11)9(4)8(6)3/h5,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJVHFVGNQBRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062926 | |

| Record name | Phenol, 2,3,4,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3238-38-8 | |

| Record name | 2,3,4,6-Tetramethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodurol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,4,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,3,4,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetramethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODUROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8267G3UF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Pathways of 2,3,4,6 Tetramethylphenol

Direct Synthetic Approaches

Direct synthesis of 2,3,4,6-tetramethylphenol often involves the structural rearrangement of other tetramethylphenol isomers. Photoisomerization is a key technique employed for this purpose.

Photoisomerization from Isomeric Tetramethylphenols (e.g., 2,3,5,6-Tetramethylphenol)

The irradiation of 2,3,5,6-tetramethylphenol (B1581253) (also known as durenol) can lead to the formation of this compound. cdnsciencepub.comcdnsciencepub.com This process is a photo-induced rearrangement that alters the substitution pattern on the phenol (B47542) ring. The efficiency and outcome of this photoisomerization can be significantly influenced by the reaction conditions and the presence of catalysts. cdnsciencepub.com

The photoisomerization of tetramethylphenols can be effectively catalyzed by both homogeneous and heterogeneous Lewis acids. cdnsciencepub.comcdnsciencepub.com

Homogeneous Lewis Acids: Aluminum bromide (Al₂Br₆) in a solvent like dichloromethane (B109758) (CH₂Cl₂) is an example of a homogeneous Lewis acid system. cdnsciencepub.comcdnsciencepub.com In the presence of such an acid, the phenol forms a complex. The nature of this complex, whether it is an oxonium or a keto type, depends on the substitution pattern of the phenol. cdnsciencepub.comcdnsciencepub.com For the photoisomerization to proceed efficiently, the formation of the keto-type complex is crucial. cdnsciencepub.comcdnsciencepub.com

Heterogeneous Lewis Acids: Aluminosilicates serve as heterogeneous catalysts for this photoisomerization. cdnsciencepub.comcdnsciencepub.com When 2,3,5,6-tetramethylphenol is adsorbed onto an aluminosilicate (B74896) surface, it can exist, at least partially, in the keto form. cdnsciencepub.comcdnsciencepub.com Irradiation of this adsorbed species leads to the formation of this compound. cdnsciencepub.comcdnsciencepub.com An advantage of using heterogeneous catalysts is the potential for easier separation of the catalyst from the reaction mixture. cdnsciencepub.com

The use of Lewis acids, in general, can alter the photophysical properties of the substrate, facilitating the desired photochemical reaction. tum.de This chromophore activation is a key principle in Lewis acid-catalyzed photoreactions. tum.deresearchgate.net

The mechanism of the Lewis acid-catalyzed photoisomerization of phenols involves several key steps. Initially, the Lewis acid coordinates to the oxygen atom of the phenol. cdnsciencepub.comcdnsciencepub.com This can lead to an equilibrium between two types of complexes: an oxonium complex, where the hydroxyl proton remains on the oxygen, and a keto complex, where the proton migrates to a ring carbon, typically the para position. cdnsciencepub.comcdnsciencepub.com

Irradiation of the keto-type complex is the photochemically active step. cdnsciencepub.comcdnsciencepub.com This leads to the formation of a complexed bicyclo[3.1.0]hexenone intermediate. cdnsciencepub.comcdnsciencepub.com Subsequently, this intermediate rearranges to form the isomeric complexed phenol. cdnsciencepub.comcdnsciencepub.com In the case of tetramethylphenols, the yield of the bicyclic ketone intermediate can be significant enough for this photoisomerization to be a viable preparative method. cdnsciencepub.commcmaster.ca The final product distribution can be influenced by the selective adsorption of the starting material and photoproducts on the surface of heterogeneous catalysts. cdnsciencepub.comcdnsciencepub.com

Formation as a Product or Intermediate in Complex Organic Reactions

Beyond direct synthesis, this compound can also be formed as a component in more complex industrial processes, often as a byproduct.

Byproduct in Phenol Methylation Processes

The gas-phase alkylation of phenol with methanol (B129727) is a common industrial method to produce various methylated phenols. While the primary goal of these processes might be the synthesis of other isomers like 2,4,6-trimethylphenol (B147578) or 2,6-xylenol, this compound can be formed as a byproduct. google.com

The reaction conditions, particularly the catalyst and temperature, play a crucial role in the product distribution. For instance, using magnesium oxide catalysts, often doped with other metal oxides, at high temperatures (e.g., 450°C) can lead to the formation of a mixture of methylated phenols, including this compound. The presence of acidic sites on the catalyst can promote methylation at the meta positions, leading to the formation of isomers like 2,3,6-trimethylphenol (B1330405) and subsequently this compound. google.com

Table 1: Summary of Synthetic Methodologies for this compound

| Method | Starting Material | Key Reagents/Catalysts | Key Intermediate | Reference |

|---|---|---|---|---|

| Photoisomerization | 2,3,5,6-Tetramethylphenol | Homogeneous Lewis acids (e.g., Al₂Br₆), Heterogeneous Lewis acids (e.g., aluminosilicates) | Complexed bicyclo[3.1.0]hexenone | cdnsciencepub.com, cdnsciencepub.com |

| Byproduct Formation | Phenol | Methanol, Magnesium oxide-based catalysts | - | , google.com |

Mechanistic Investigations of 2,3,4,6 Tetramethylphenol Reactivity

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions are a class of reactions in which an electrophile replaces a hydrogen atom on an aromatic ring. The multiple methyl groups on 2,3,4,6-tetramethylphenol influence its reactivity in these substitutions.

Nitration Reactions

The nitration of phenols is a well-studied electrophilic aromatic substitution reaction. In the case of this compound, the reaction with nitrating agents such as nitric acid or nitrogen dioxide leads to a variety of products.

The reaction of this compound with nitrogen dioxide (NO₂) in benzene (B151609) has been a subject of detailed investigation. This reaction is known to produce a complex mixture of products, including a hydroxy dinitro ketone and several trinitrocyclohexenones. The formation of these products is a result of the regioselectivity of the NO₂ attack on the phenol (B47542). The initial step is believed to be the formation of a phenoxy radical, followed by the addition of NO₂. The regiochemistry of this addition is influenced by the electronic and steric effects of the methyl substituents.

Polymerization Chemistry: Co-initiation and Cocatalysis Roles

In the realm of polymer chemistry, this compound demonstrates notable activity as a co-initiator, particularly in the cationic polymerization of olefins. Its role, alongside a Lewis acid, is crucial in initiating the polymerization process and influencing the final properties of the polymer.

When paired with a Lewis acid such as stannic chloride, this compound acts as a co-initiator for the cationic polymerization of isobutene. cdnsciencepub.comcdnsciencepub.com This process is typically conducted at low temperatures, for instance, -78.5 °C, to control the reaction kinetics and polymer properties. cdnsciencepub.comcdnsciencepub.com The phenol's structure, specifically the alkyl substituents on the aromatic ring, plays a significant role in its co-initiating activity. cdnsciencepub.comcdnsciencepub.com

The rate of polymerization and monomer conversion in the stannic chloride-initiated polymerization of isobutene are significantly influenced by the presence and concentration of this compound. cdnsciencepub.com Studies have shown that the polymerization rate reaches a maximum at a specific phenol concentration, which for this compound is in the range of 0.018-0.063 M. cdnsciencepub.com The reaction proceeds rapidly, with half-lives in the order of 1/4 of an hour, and follows an approximate first-order kinetic curve with respect to monomer conversion when the resulting polymer is soluble in the reaction medium. cdnsciencepub.com For example, in a reaction with 3.2 M isobutene and 0.185 M stannic chloride, a concentration of 0.008 M this compound results in a continuous decrease in the polymerization rate over time with no observable induction period. cdnsciencepub.com

Table 1: Kinetic Parameters of Isobutene Polymerization with this compound as Co-initiator

| Parameter | Value/Observation | Conditions |

|---|---|---|

| Optimal Co-initiator Concentration Range | 0.018 - 0.063 M | [SnCl₄] = 0.185 M, T = -78.5°C |

| Reaction Half-life | ~0.25 hours | [SnCl₄] as catalyst |

| Reaction Order (Monomer) | Approx. 1 | Soluble polymer in reaction medium |

This table summarizes the key kinetic parameters for the cationic polymerization of isobutene co-initiated by this compound.

In cationic polymerization, phenols can act as chain transfer or terminating agents. cdnsciencepub.com While this compound functions as a co-initiator, at higher concentrations, it can also participate in chain termination. cdnsciencepub.comcdnsciencepub.com The termination process primarily occurs through two pathways: attack at the hydroxyl group or at a free position on the aromatic ring. cdnsciencepub.comcdnsciencepub.com However, because the 4-position is substituted with a methyl group in this compound, termination predominantly happens at the OH group. cdnsciencepub.com This contrasts with phenols that have an unsubstituted para-position, where termination mainly occurs at that site. cdnsciencepub.com

The concentration of this compound has a direct impact on the molecular weight of the resulting polyisobutene. cdnsciencepub.comcdnsciencepub.com Generally, the molecular weight of the polymer decreases as the concentration of the phenol increases. cdnsciencepub.comcdnsciencepub.com The substitution pattern on the phenol also dictates the end group architecture of the polymer chains. cdnsciencepub.comcdnsciencepub.com For phenols with a 4-methyl substituent, like this compound, the resulting polyisobutenes predominantly have olefinic end groups. cdnsciencepub.comcdnsciencepub.com This is because the presence of the methyl group at the para-position hinders incorporation of the phenol into the polymer chain as an end group. cdnsciencepub.com Ultraviolet and nuclear magnetic resonance spectroscopy data confirm the presence of these olefinic end groups. cdnsciencepub.com Although some phenol ether end groups might be present, they are not a significant component. cdnsciencepub.com

Table 2: Influence of this compound on Polyisobutene Properties

| Property | Observation |

|---|---|

| Molecular Weight | Decreases with increasing phenol concentration. cdnsciencepub.comcdnsciencepub.com |

| End Group Architecture | Primarily olefinic end groups. cdnsciencepub.comcdnsciencepub.com |

This table outlines the effect of this compound on the molecular weight and end group structure of polyisobutene.

Both the concentration of this compound and the reaction temperature are critical parameters that influence the polymerization of isobutene. The rate of polymerization is highly dependent on the phenol concentration, reaching a maximum value within a specific range before decreasing at higher concentrations. cdnsciencepub.com This decrease is attributed to the dual role of the phenol, acting as a terminating agent at higher levels. cdnsciencepub.com

Temperature also plays a crucial role. For instance, with 2,4,6-trimethylphenol (B147578) as a co-initiator, increasing the temperature from -78.5°C to -63°C resulted in a halving of the polymerization rates. cdnsciencepub.com While specific data for this compound's temperature dependence is not detailed in the provided context, similar trends can be anticipated. The formation of the active initiator complex between the phenol and the Lewis acid is also temperature-dependent. cdnsciencepub.com

The initiation of cationic polymerization by the this compound/stannic chloride system is predicated on the formation of a complex between these two components. cdnsciencepub.com Spectroscopic studies, particularly nuclear magnetic resonance (NMR), have shown that upon addition of stannic chloride to a solution of this compound, the hydroxyl proton resonance shifts to a lower field. cdnsciencepub.com This shift is indicative of the formation of a σ-complex where the oxygen atom of the phenol acts as the donor center to the stannic chloride. cdnsciencepub.com

The equilibrium constant (Kx) and the enthalpy of formation (ΔH) for this complex have been determined. cdnsciencepub.com For the complex between this compound and stannic chloride, the equilibrium constant at -40 °C is 2.7 ± 1.1 and the enthalpy of formation is -5.0 ± 1.5 kcal/mol. cdnsciencepub.com These thermodynamic parameters allow for the estimation of the concentrations of the active complex, as well as monomeric and dimeric phenol, in the polymerization mixture at various temperatures. cdnsciencepub.com It is this σ-complex that is believed to be the active initiator in the polymerization process. cdnsciencepub.com

Table 3: Thermodynamic Data for Complex Formation between this compound and Stannic Chloride

| Thermodynamic Parameter | Value |

|---|---|

| Equilibrium Constant (Kx) at -40°C | 2.7 ± 1.1 |

| Enthalpy of Formation (ΔH) | -5.0 ± 1.5 kcal/mol |

This table presents the thermodynamic parameters for the formation of the active initiator complex.

Complex Formation with Lewis Acids (e.g., Stannic Chloride)

Characterization of Phenol-Lewis Acid Complexes via NMR Spectroscopy

The formation of complexes between phenols and Lewis acids can be effectively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. In the case of this compound, its interaction with stannic chloride (SnCl₄) has been investigated, revealing the formation of a σ-complex where the oxygen atom of the phenol acts as the donor center. cdnsciencepub.com

NMR studies at low temperatures are particularly informative. At -90 °C, the ¹H NMR spectrum of the this compound-stannic chloride complex shows a significant downfield shift of the hydroxyl (OH) proton resonance to 10.83 ppm. cdnsciencepub.com This is a substantial change from the chemical shift of the monomeric this compound, which appears at 4.42 ppm. cdnsciencepub.com This large deshielding effect is indicative of a considerable increase in the acidic character of the phenolic proton upon complexation with the Lewis acid. cdnsciencepub.com

Similarly, the interaction of other alkyl-substituted phenols with Lewis acids like aluminum bromide (Al₂Br₆) in dichloromethane (B109758) (CH₂Cl₂) solutions leads to the formation of two primary types of complexes: an oxonium complex, where the OH proton remains on the oxygen, and a keto complex, where the proton migrates to a ring carbon, typically the para position. cdnsciencepub.com The equilibrium between these two forms is dependent on the substitution pattern of the phenol. cdnsciencepub.com

Table 1: ¹H NMR Chemical Shifts (δ) of Phenolic Protons

| Compound/Complex | Chemical Shift (ppm) |

| Monomeric this compound | 4.42 cdnsciencepub.com |

| This compound-SnCl₄ complex (-90 °C) | 10.83 cdnsciencepub.com |

| 2,6-dimethylphenol (monomer) | 4.57 cdnsciencepub.com |

| 2,6-dimethylphenol-SnCl₄ complex (-46 °C) | 5.40 cdnsciencepub.com |

| BF₃·H₂O complex (in acetone) | 12.42 cdnsciencepub.com |

Correlation between Complex Formation and Cocatalytic Activity

The formation of phenol-Lewis acid complexes is directly linked to their cocatalytic activity in various reactions, such as the cationic polymerization of isobutene. This compound, in the presence of stannic chloride, acts as an effective cocatalyst for this polymerization in ethyl chloride solution at -78.5 °C. cdnsciencepub.com

For instance, at low concentrations (in the range of 0.001 to 0.02 M), the rate of polymerization increases with increasing concentrations of this compound. cdnsciencepub.com The molecular weights of the resulting polyisobutene when using this compound as a cocatalyst can range from 80,000 to 300,000. cdnsciencepub.com

Table 2: Effect of this compound as a Cocatalyst in Isobutene Polymerization

| Cocatalyst | Concentration Range (M) | Effect on Polymerization Rate | Resulting Polymer Molecular Weight |

| This compound | 0.001 - 0.02 | Increases with concentration | 80,000 - 300,000 cdnsciencepub.com |

Investigation of Hydrogen Bonding Interactions in Solution

In solution, phenols, including this compound, can self-associate through hydrogen bonding to form dimers and higher-order aggregates. The thermodynamics of these interactions can be quantified by determining the equilibrium constants for dimerization.

For this compound, the equilibrium constant for dimerization and the enthalpy of this process have been determined, providing a measure of the strength of the hydrogen bonding. cdnsciencepub.com These data are crucial for accurately estimating the concentrations of the various species (monomer, dimer, and Lewis acid complex) present in a reaction mixture at a given temperature. cdnsciencepub.com For example, in a mixture of this compound (0.027 M) and stannic chloride (0.185 M), the concentrations of the monomer, dimer, and the active complex can be estimated across a range of temperatures. cdnsciencepub.com The ability to form hydrogen bonds is a key characteristic of phenols, influencing their physical properties and reactivity. mdpi.com

Photo-induced Transformations

This compound undergoes significant transformations when subjected to ultraviolet radiation, particularly in acidic environments. These photo-induced reactions lead to isomerization and the formation of new cyclic structures.

Photoisomerization Pathways and Quantum Yield Determinations

The photoisomerization of protonated phenols in a strong acid solvent like triflic acid (CF₃SO₃H) at ambient temperatures provides a viable route to protonated bicyclo[3.1.0]hexenones. cdnsciencepub.com While a specific quantum yield for the photoisomerization of this compound has not been explicitly reported in the provided context, studies on a series of methyl-substituted phenols demonstrate that the efficiency of this transformation is highly dependent on the position of the methyl groups. cdnsciencepub.com

The quantum yields for these photoisomerizations can vary significantly, for example, from 0.018 for protonated 3,5-dimethylphenol (B42653) to 0.65 for protonated 2,6-dimethylphenol. cdnsciencepub.com This variation is attributed to a competition between two pathways for an initially formed intermediate: ring-opening to regenerate the starting phenol, or a cyclopropyl (B3062369) migration to yield the bicyclic product. cdnsciencepub.com The presence of methyl groups at the ortho positions (C2 and C6) generally favors the isomerization, while methyl groups at the meta positions (C3 and C5) hinder it. cdnsciencepub.com In the case of tetramethylphenols, the yield of the resulting bicyclic ketone is often high enough to be considered a preparative procedure. lookchem.com

Photochemical Behavior under Strong Acidic Conditions

Under strongly acidic conditions, such as in triflic acid, phenols are protonated, typically at the para-carbon, to form what can be viewed as an O-protonated cyclohexa-2,5-dienone. cdnsciencepub.com These protonated species are generally stable in non-oxidizing and non-sulfonating strong acid media. cdnsciencepub.com

Upon irradiation, these protonated phenols can isomerize. For instance, the irradiation of protonated tetramethylphenols can lead to a photostationary state involving multiple isomeric cations. cdnsciencepub.com The interconversion between different tetramethyl-substituted cations occurs through a series of photochemical steps. cdnsciencepub.com The photoisomerization is not limited to homogeneous strong acid solutions; it can also be catalyzed by heterogeneous Lewis acids like aluminosilicates. For example, irradiation of 2,3,5,6-tetramethylphenol (B1581253) adsorbed on an aluminosilicate (B74896) leads to the formation of this compound. cdnsciencepub.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2,3,4,6-tetramethylphenol by mapping the chemical environments of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for assigning the structure of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

For this compound, the spectrum is expected to show distinct signals for the phenolic hydroxyl (-OH) proton, the single aromatic proton, and the four methyl groups. The chemical shifts (δ) of these protons are influenced by their position on the phenol (B47542) ring. For instance, in a study of complexes involving stannic chloride and various alkyl phenols, the chemical shift of the hydroxyl proton of this compound was a key indicator of complex formation. cdnsciencepub.com At low temperatures (-90 °C), the OH proton of the complex with stannic chloride was observed at a chemical shift of 10.83 ppm. cdnsciencepub.com

While specific reaction monitoring data for this compound is not extensively detailed in the provided search results, the technique is broadly applied. For example, in the synthesis of related phenolic compounds, ¹H NMR is used to confirm the structure of the final products by analyzing the characteristic signals of the aromatic and methyl protons. rsc.org The integration of the signals also allows for the quantification of the relative number of protons of each type, confirming the successful synthesis of the target molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is crucial for analyzing the carbon framework of this compound. Given the molecule's structure, with four different methyl-substituted carbons and six aromatic carbons, the ¹³C NMR spectrum is expected to show ten distinct signals, assuming the solvent does not obscure any peaks. Each unique carbon atom in the molecule will produce a separate resonance in the spectrum.

The chemical shifts in the ¹³C NMR spectrum provide evidence for the different carbon environments within the molecule. The carbon atom bonded to the hydroxyl group (C-1) would appear at a significantly different chemical shift compared to the other aromatic carbons. Similarly, the four methyl carbons would have distinct shifts based on their positions (ortho, meta, para) relative to the hydroxyl group and each other. PubChem indicates the availability of ¹³C NMR spectral data for this compound. nih.gov Analysis of related compounds, such as titanium phenolate (B1203915) derivatives, demonstrates the utility of ¹³C NMR in confirming the incorporation of the phenolate ligand into the final product by identifying the characteristic resonances of the aromatic and methyl carbons. cdnsciencepub.com

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Comment |

|---|---|---|

| C-1 (C-OH) | 145-155 | Deshielded due to the attached oxygen atom. |

| C-2, C-3, C-4, C-6 | 120-140 | Carbons bearing methyl groups, with varied shifts due to their relative positions. |

| C-5 | 115-125 | The sole aromatic carbon bearing a hydrogen atom. |

| Methyl Carbons | 10-25 | Shielded aliphatic carbons. Four distinct signals are expected. |

The precise chemical shifts (δ) are fundamental to the structural elucidation of this compound. In the ¹H NMR spectrum, the single aromatic proton is expected to appear as a singlet, as it has no adjacent protons to couple with. The four methyl groups will also appear as singlets, with their chemical shifts varying slightly due to their different positions on the aromatic ring. The hydroxyl proton signal is also a singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Spin-spin coupling constants (J-values), which measure the interaction between neighboring nuclei, are generally not observed for the singlets in the ¹H NMR spectrum of this compound. However, in more complex derivatives or in high-resolution spectra, long-range couplings might be observable. In ¹³C NMR, proton-coupled spectra would show splitting of the carbon signals by the protons attached to them, but typically, proton-decoupled spectra are used for simplicity, showing each unique carbon as a singlet. Information regarding chemical shifts and spin-spin coupling constants for this compound is noted as available in spectral databases. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, thereby confirming its molecular weight and offering clues to its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then provides mass spectra for each separated component. It is widely used for the identification and purity assessment of this compound. In a typical GC-MS analysis, the compound is injected into the gas chromatograph, where it is vaporized and travels through a capillary column. The time it takes for the compound to pass through the column is known as its retention time, which is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

Once the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are detected. The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a known standard or to a reference library, such as the NIST Mass Spectrometry Data Center. nih.govmanuallib.com For example, in one study using a DB-5ms column, the isomer 2,3,5,6-tetramethylphenol (B1581253) had a retention time of 11.400 minutes under a "Fast Quant" method. manuallib.com This technique is essential for confirming the presence of the compound in complex mixtures and for determining its purity.

Electron Ionization (EI) is a common ionization method used in MS. In this process, the sample molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a molecular ion (M⁺•). amazonaws.com This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For this compound (molecular weight 150.22 g/mol ), the mass spectrum shows a prominent molecular ion peak at m/z 150. nih.govnist.gov The most abundant peak, or base peak, is observed at m/z 135. nih.govamazonaws.com This major fragment corresponds to the loss of a methyl group (CH₃•, mass 15) from the molecular ion, a characteristic fragmentation pathway for methylated phenols known as benzylic cleavage. This process results in a stable, resonance-stabilized cation. The presence of both the molecular ion and the [M-15]⁺ fragment is a strong indicator of the structure of this compound.

Table 2: Key Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z Value | Relative Abundance | Proposed Fragment Identity | Reference |

|---|---|---|---|

| 150 | High | [M]⁺• (Molecular Ion) | nih.govnist.gov |

| 135 | 100% (Base Peak) | [M - CH₃]⁺ | nih.govamazonaws.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. For this compound, the IR spectrum provides distinct absorption bands that correspond to the vibrations of its specific structural components: the hydroxyl group (-OH), the methyl groups (-CH₃), and the substituted benzene (B151609) ring.

The most prominent and characteristic band for a phenol is the O-H stretching vibration. In this compound, this typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the phenol molecules. The C-O stretching vibration of the phenol group gives rise to a strong band in the fingerprint region, typically around 1200 cm⁻¹.

The presence of four methyl groups on the aromatic ring results in characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the methyl groups are observed as sharp peaks in the 2850-3000 cm⁻¹ region. Furthermore, the aromatic C-H stretching vibration, corresponding to the single hydrogen atom on the highly substituted ring, typically appears at a higher frequency, around 3000-3100 cm⁻¹.

Vibrations associated with the aromatic ring itself provide further structural confirmation. The C=C stretching vibrations within the benzene ring produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring can influence the intensity and position of these absorptions. For instance, penta-substituted rings can exhibit weaker absorptions in the 1480-1520 cm⁻¹ range compared to less substituted phenols. cnrs.fr The out-of-plane C-H bending vibrations are also highly diagnostic for the substitution pattern of the aromatic ring.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Sharp, Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Sharp, Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Phenolic Ether | ~1200 | Strong |

This table presents generalized data for phenolic compounds and may vary slightly for this compound based on experimental conditions.

Application of High-Resolution Mass Spectrometry in Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of organic compounds like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of the exact elemental composition of the molecule.

For this compound, the molecular formula is C₁₀H₁₄O. nih.govepa.gov Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for comparison against the experimentally measured mass from an HRMS instrument. The molecular weight of the compound is 150.22 g/mol . nih.govepa.gov

When analyzed by HRMS, the compound is first ionized, commonly forming a protonated molecule [M+H]⁺ or other adducts such as a sodiated molecule [M+Na]⁺. The instrument then measures the m/z of this molecular ion. If the measured mass matches the calculated theoretical mass for the proposed formula (C₁₀H₁₄O) within a narrow tolerance, it provides strong evidence for the correct elemental composition, thus confirming the identity of the compound. For example, the predicted m/z for the protonated adduct [M+H]⁺ of this compound is 151.11174. uni.lu

The data below illustrates the use of HRMS for the confirmation of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | nih.govepa.gov |

| Calculated Monoisotopic Mass | 150.104465066 Da | nih.gov |

| Predicted m/z of [M+H]⁺ Adduct | 151.11174 | uni.lu |

| Predicted m/z of [M+Na]⁺ Adduct | 173.09368 | uni.lu |

The predicted m/z values are based on theoretical calculations.

This high level of mass accuracy effectively distinguishes this compound from other compounds that might have the same nominal mass but different elemental formulas, making HRMS a powerful and definitive technique in structural elucidation.

Computational Chemistry and Theoretical Modeling of 2,3,4,6 Tetramethylphenol

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2,3,4,6-tetramethylphenol that arise from its electronic configuration. These studies often focus on the distribution of electrons within the molecule and the characteristics of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

A key parameter derived from quantum chemical calculations is the bond dissociation enthalpy (BDE), which reflects the energy required to break a specific bond homolytically. For phenols, the O-H bond dissociation enthalpy is particularly important as it is a primary indicator of their antioxidant activity. Theoretical calculations using density functional theory (DFT) have been employed to determine this value for this compound. One study calculated the O-H BDE to be 347.4 kJ/mol sci-hub.se. This value provides a quantitative measure of the stability of the phenoxyl radical formed upon hydrogen atom abstraction, a key step in the antioxidant mechanism.

While specific HOMO and LUMO energy values are not extensively reported in readily available literature, the conceptual framework of frontier molecular orbital theory is essential for interpreting the molecule's behavior. The energies and shapes of these orbitals are influenced by the four methyl groups and the hydroxyl group on the aromatic ring, which in turn dictate the molecule's reactivity in various chemical transformations.

| Parameter | Calculated Value | Method |

|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | 347.4 kJ/mol | DFT |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of molecules like this compound. These calculations can elucidate how the electronic and steric effects of the substituents on the phenol (B47542) ring influence its chemical behavior.

The four methyl groups on the aromatic ring of this compound create significant steric hindrance and also influence the electronic properties of the molecule. DFT modeling can predict the regioselectivity of its reactions, such as oxidative coupling. For instance, the steric bulk from the methyl groups at the 2- and 6-positions can hinder attack at these sites, while the electronic-donating nature of the methyl groups activates the aromatic ring, influencing the preferred sites of reaction. Computational models have shown that steric hindrance from the methyl groups can reduce nucleophilic attack at the para position, directing reactions to occur at other positions.

Furthermore, DFT calculations are instrumental in understanding how reaction conditions, such as the type of catalyst and solvent, can influence the outcome of a reaction. For example, in methylation reactions to produce tetramethylphenols, the use of different catalysts can favor the formation of specific isomers. Polar aprotic solvents can improve regioselectivity by stabilizing the transition states, a phenomenon that can be effectively modeled using DFT. Although detailed tables of reactivity descriptors like Fukui functions or atomic charges for this compound are not widely published, the qualitative insights from DFT studies are invaluable for designing synthetic routes and understanding reaction outcomes.

| Reaction Type | Predicted Influence of Substituents | Governing Factors |

|---|---|---|

| Oxidative Coupling | Steric hindrance from methyl groups at positions 2 and 6 influences regioselectivity. | Steric Effects, Electronic Effects |

| Electrophilic Aromatic Substitution | The hydroxyl and methyl groups are activating and ortho-, para-directing, but steric factors modify the preferred positions of attack. | Electronic Effects, Steric Effects |

Theoretical Elucidation of Reaction Mechanisms, Intermediates, and Transition States

Theoretical methods are crucial for elucidating the complex reaction mechanisms involving this compound, including the identification of transient intermediates and the calculation of transition state energies.

One area where theoretical studies have provided significant insight is in the nitration of phenols. The reaction of this compound with nitrogen dioxide has been a subject of mechanistic investigation. Such reactions are known to proceed through intermediate species, and theoretical calculations can help to characterize these transient structures. For example, the nitration of substituted phenols can lead to the formation of nitrocyclohexa-2,5-dienones as intermediates. cdnsciencepub.com In the case of this compound, the formation of such dienone intermediates would be influenced by the positions of the methyl groups.

Another studied reaction is the photoisomerization of protonated phenols. When irradiated in a strong acid like trifluoromethanesulfonic acid, protonated this compound (durenol) undergoes photoisomerization. cdnsciencepub.com This reaction provides a route to bicyclo[3.1.0]hexenones. Theoretical calculations can be used to map the potential energy surface of such photochemical reactions, identifying the structures of excited states, intermediates, and transition states that govern the reaction pathway and product formation.

Furthermore, the formation of the radical cation of this compound is a key step in many of its reactions. The nature of this radical cation is critical in determining the position of attack by nucleophiles. Theoretical studies can model the structure and electronic distribution of this radical cation, providing a basis for understanding the regiochemistry of subsequent reaction steps.

| Reaction | Key Intermediates/Transition States | Theoretical Insight |

|---|---|---|

| Nitration | Nitrocyclohexa-2,5-dienone intermediates | Elucidation of reaction pathways and the influence of methyl group substitution. |

| Photoisomerization | Protonated bicyclo[3.1.0]hexenone structures | Mapping of the potential energy surface and understanding of photochemical rearrangement. |

| Oxidation/Electrophilic Attack | Radical cation | Understanding the structure and reactivity of the radical cation in determining reaction regiochemistry. |

Applications and Broader Research Contexts of 2,3,4,6 Tetramethylphenol

Environmental Chemistry and Degradation Studies

2,3,4,6-Tetramethylphenol and its isomers have been identified as organic contaminants in complex environmental matrices, most notably in petroleum refinery wastewater. researchgate.netusgs.gov Analytical studies employing techniques like gas chromatography-mass spectrometry (GC-MS) have confirmed the presence of its isomer, 2,3,5,6-tetramethylphenol (B1581253), alongside a host of other aliphatic and aromatic petroleum hydrocarbons. researchgate.netsci-hub.st These wastewaters are complex mixtures containing compounds such as other phenols, naphthalene, xylene, and tetradecane. researchgate.net The presence of these phenolic compounds is a significant concern due to their toxicity. mdpi.com

The identification of such compounds is crucial for assessing the environmental impact of industrial effluents and for developing effective treatment strategies. researchgate.netusgs.gov For instance, a study of wastewater from a biological treatment unit at a refinery plant in Kermanshah, Iran, identified 2,3,5,6-tetramethylphenol among the organic pollutants. researchgate.netsci-hub.st

Organic Pollutants Identified in Petroleum Refinery Wastewater

| Compound Class | Specific Examples Identified |

| Phenols | Phenol (B47542), 2,4-dimethylphenol, 4-chloro-3-methylphenol, 3-tert-butylphenol, 2,3,5,6-tetramethylphenol |

| Aromatic Hydrocarbons | Naphthalene, Xylene, Benzaldehyde |

| Aliphatic Hydrocarbons | Tetradecane |

| Ethers | Methyl-tetrabutyl ether |

| Siloxanes | Octamethylcyclotetrasiloxane |

This table is interactive. Data compiled from Saien and Shahrezaei (2012) and other studies. researchgate.netsci-hub.st

The degradation of phenolic compounds like this compound in the environment can occur through various pathways, including photolytic and oxidative processes. researchgate.net Research on the degradation of phenolic compounds in industrial wastewater often utilizes advanced oxidation processes (AOPs), such as UV/H₂O₂ and UV/TiO₂ systems, which generate highly reactive hydroxyl radicals. researchgate.netresearchgate.net These radicals are capable of oxidizing and ultimately mineralizing a wide range of organic pollutants. researchgate.net

The degradation of substituted phenols is generally initiated by the oxidation of the aromatic ring. researchgate.net This process can lead to the formation of various intermediates, including quinones, diphenols, and benzoic acids, before the aromatic ring is cleaved to produce smaller organic acids and aliphatic hydrocarbons. researchgate.net For instance, studies on the degradation of complex phenolic mixtures from produced water have identified benzoquinone derivatives as major by-products, confirming that the primary degradation pathway begins with the oxidation of the aromatic phenolic ring. researchgate.net While specific degradation pathways for this compound are not extensively detailed in isolation, it is understood to undergo these general oxidative reactions. It can be oxidized to form quinones or other oxygenated derivatives.

Phytochemical Research and Natural Product Identification

This compound has been identified as a natural constituent in the extracts of several plant species. The primary analytical method for this identification is Gas Chromatography-Mass Spectrometry (GC-MS), which separates the volatile components of an extract and provides detailed mass spectra for compound identification. ieefoundation.orgcdnsciencepub.com

The compound has been detected in the methanolic leaf extracts of various plants. For example, GC-MS analysis revealed the presence of this compound in the leaves of Morinda citrifolia, where it is one of several major compounds identified, including hydroxymethylfurfural and oleic acid. It has also been reported in the methanol (B129727) and ethanol (B145695) extracts of M. aurea and as one of the active phytoconstituents in the methanolic extract of Anthocephalous cadamba leaves. ieefoundation.orgcdnsciencepub.com Additionally, it was found as a minor component in the essential oil of Azilia eryngioides. lookchem.com

Plants Identified as Containing this compound

| Plant Species | Part Analyzed | Extraction/Analysis Method |

| Morinda citrifolia | Leaves | Methanolic extract / GC-MS |

| M. aurea | Not specified | Methanol and ethanol extracts / GC-MS |

| Anthocephalous cadamba | Leaves | Methanolic extract / GC-MS |

| Azilia eryngioides | Not specified | Essential oil / GC-MS |

This table is interactive. Click on the headers to sort.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of methylated phenols often relies on Friedel-Crafts alkylation, which can be beset by challenges such as the use of hazardous catalysts, low regioselectivity leading to difficult-to-separate isomeric mixtures, and the generation of significant waste. A primary future objective is the development of green and efficient synthetic pathways to 2,3,4,6-Tetramethylphenol.

Future research should focus on:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as zeolites (e.g., H-BEA) and sulfated metal oxides, could offer significant advantages. rsc.orggoogle.com These materials provide shape-selective catalytic environments, potentially improving the yield of the desired isomer while allowing for easy catalyst recovery and recycling, thereby reducing waste and processing costs.

Green Methylating Agents: Moving beyond conventional methylating agents, research into greener alternatives like dimethyl carbonate (DMC) is crucial. DMC is a non-toxic, biodegradable reagent that can serve as a more environmentally benign source of methyl groups, often with different selectivity profiles compared to traditional reagents. rsc.orgresearchgate.net Exploring the use of methanol (B129727) derived from biomass could further enhance the sustainability of the synthesis. acs.org

Process Optimization: The development of continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability.

| Parameter | Traditional Route (e.g., Friedel-Crafts) | Future Sustainable Route |

|---|---|---|

| Catalyst | Homogeneous Lewis/Brønsted acids (e.g., AlCl₃, H₂SO₄) | Heterogeneous solid acids (e.g., Zeolites, functionalized silica) |

| Methylating Agent | Methanol, Methyl halides | Dimethyl carbonate (DMC), Biomass-derived methanol |

| Solvent | Often chlorinated or hydrocarbon solvents | Greener solvents or solvent-free conditions |

| Catalyst Recyclability | Difficult to impossible | High |

| Waste Generation (E-Factor) | High | Potentially low |

| Selectivity | Often poor, leading to isomeric mixtures | Potentially high due to shape-selective catalysts |

Advanced Mechanistic Elucidation of Novel Reactions

The reactivity of this compound is a significant blind spot in the chemical literature. A concerted effort is needed to first discover novel transformations and then to understand their underlying mechanisms in detail. Such fundamental knowledge is essential for optimizing reaction conditions and extending the synthetic utility of this molecule.

Future avenues of investigation include:

Discovery of Novel Transformations: Research should be directed toward exploring the C-H functionalization of the single remaining aromatic proton, which could open pathways to uniquely substituted aromatic compounds. nih.govresearchgate.netresearchgate.net Additionally, oxidative coupling reactions could lead to novel dimeric structures or polymers with interesting material properties.

In-depth Mechanistic Studies: Once new reactions are identified, detailed mechanistic studies will be paramount. Techniques such as kinetic analysis can reveal the order of the reaction with respect to each component. acs.org Isotopic labeling studies, for instance, substituting the phenolic proton with deuterium, can provide insight into C-H or O-H bond activation steps. Furthermore, the use of in-situ spectroscopic methods (e.g., FTIR, NMR) can help identify transient intermediates, providing a more complete picture of the reaction pathway. acs.orgcaltech.eduresearchgate.net

Exploration of New Catalytic and Functionalization Roles

The unique structure of this compound, characterized by a sterically encumbered hydroxyl group, suggests intriguing, unexplored roles in catalysis and as a building block for functional materials.

New Catalytic Roles: The significant steric bulk around the phenolic oxygen makes it a prime candidate for applications in "frustrated Lewis pair" (FLP) chemistry. wikipedia.orgresearchgate.netresearchgate.netunt.edu An FLP consisting of this compound (as the hindered base/proton shuttle) and a bulky Lewis acid could be capable of activating small molecules like H₂ or CO₂ for metal-free catalysis. wikipedia.orgresearchgate.netresearchgate.netunt.edu Its sterically demanding nature could also be exploited by using it as a ligand for transition metals, where it could enforce specific coordination geometries and influence the selectivity of catalytic transformations. nih.govacs.org

New Functionalization Roles: The controlled oxidation of this compound could yield the corresponding p-benzoquinone derivative. Substituted p-benzoquinones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgacs.orgrsc.org Research into selective and efficient oxidation methods using modern catalytic systems (e.g., Co-N-C catalysts) is a promising direction. rsc.orgrsc.org Furthermore, derivatization of the hydroxyl group to form novel ethers and esters could produce monomers for specialty polymers or molecules with unique electronic or biological properties. rsc.org

| Proposed Role | Scientific Rationale | Potential Application |

|---|---|---|

| Frustrated Lewis Pair Component | Sterically hindered hydroxyl group prevents classical adduct formation with a Lewis acid. wikipedia.orgresearchgate.net | Metal-free hydrogenation; CO₂ capture and reduction. |

| Sterically Bulky Ligand | The tetramethyl-substituted ring can control access to a metal center. nih.gov | Influencing selectivity in transition metal-catalyzed cross-coupling or polymerization. |

| Precursor to Benzoquinones | Phenols can be oxidized to quinones, which are versatile synthons. rsc.orgacs.org | Intermediate for fine chemicals, pharmaceuticals, and redox-active materials. |

| Monomer for Functional Polymers | Functionalization of the hydroxyl group can yield polymerizable derivatives. rsc.org | Development of high-performance polymers with tailored thermal or optical properties. |

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

To accelerate the discovery and optimization of processes involving this compound, a modern research approach that integrates computational modeling with experimental work is essential. This synergy can reduce the number of experiments required, provide deeper mechanistic insight, and guide the rational design of catalysts and reaction conditions.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be a powerful tool to investigate this system in silico. rsc.orgresearchgate.netrsc.orgaps.orgnih.gov DFT calculations can be used to:

Model potential reaction pathways for both synthesis and functionalization, determining activation energies and transition state geometries. acs.orgcaltech.edu

Predict the regioselectivity of reactions, such as alkylation or C-H functionalization.

Simulate spectroscopic data (NMR, IR) to help identify unknown intermediates or products.

Machine Learning for Reaction Optimization: The field of chemical synthesis is increasingly benefiting from machine learning (ML). beilstein-journals.orgnih.govbeilstein-journals.org Even with limited initial data, active learning algorithms can be employed to efficiently navigate complex reaction parameter spaces. duke.edu An ML model could be trained to predict the yield or selectivity of a reaction based on variables like temperature, catalyst loading, and solvent. The model would then suggest the next set of experiments most likely to lead to improved outcomes, significantly accelerating the optimization process. beilstein-journals.orgresearchgate.net

| Methodology | Specific Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculating energy profiles for proposed synthetic routes (e.g., via zeolite catalysis). | Identification of the most energetically favorable pathway and catalyst design principles. rsc.org |

| DFT | Modeling transition states for novel functionalization reactions. | Fundamental understanding of reaction mechanisms and selectivity. rsc.org |

| Machine Learning (Active Learning) | Optimization of reaction conditions (temperature, pressure, catalyst) for a newly discovered reaction. | Rapid identification of optimal conditions with minimal experimentation. nih.govduke.edu |

| Machine Learning (Predictive Modeling) | Predicting the product distribution of methylation reactions based on catalyst properties. | A predictive tool to guide the selection of catalysts for desired isomer synthesis. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,6-Tetramethylphenol, and how can purity be optimized for laboratory use?

- Methodological Answer : The compound is synthesized via oxidative coupling of alkylphenols using metal catalysts (e.g., Cu or Fe complexes with imino acid ligands). Reaction conditions (solvent, temperature, catalyst loading) must be optimized to minimize side products. Purification typically involves fractional distillation or recrystallization using non-polar solvents. Characterization requires GC-MS for purity assessment and NMR for structural confirmation .

Q. What analytical techniques are recommended for identifying and quantifying this compound in reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for quantification. Structural elucidation employs H/C NMR to resolve methyl group configurations and mass spectrometry (EI-MS) for molecular ion validation. Differential scanning calorimetry (DSC) can determine melting points for batch consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl substituents influence the reactivity of this compound in oxidative coupling reactions?

- Methodological Answer : Steric hindrance from the 2,3,4,6-methyl groups reduces nucleophilic attack at the para position, directing coupling to occur at ortho or meta positions. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying temperatures and catalysts (e.g., Cu vs. Fe) validate mechanistic pathways .

Q. What strategies resolve contradictions in reported yields of stilbenequinone derivatives from this compound?

- Methodological Answer : Discrepancies often arise from catalyst deactivation or solvent polarity effects. Design of Experiments (DoE) approaches, such as response surface methodology, can identify critical variables (e.g., oxygen partial pressure, reaction time). Replicating studies under inert atmospheres (N) and using fresh catalysts improves reproducibility .

Q. How can the environmental persistence of this compound be assessed in laboratory settings?

- Methodological Answer : Aerobic biodegradation assays (OECD 301F) quantify mineralization rates. Advanced extraction techniques (e.g., solid-phase microextraction) paired with GC-MS detect trace degradation products. Comparative studies with chlorinated analogs (e.g., 2,3,4,6-tetrachlorophenol) highlight structural impacts on persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。